molecular formula C23H24ClNO4 B5007754 prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B5007754
M. Wt: 413.9 g/mol
InChI Key: VXWHTGJYLPLBLX-LTGZKZEYSA-N
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Description

Prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is a synthetic organic compound It is characterized by the presence of a prop-2-enyl group, a butoxybenzoyl amide, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:

    Formation of the butoxybenzoyl amide: This can be achieved by reacting 4-butoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the chlorophenyl group: This step involves the coupling of the butoxybenzoyl amide with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the prop-2-enyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-enyl (E)-2-[(4-methoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
  • Prop-2-enyl (E)-2-[(4-ethoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is unique due to the presence of the butoxy group, which may confer specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with similar compounds.

Properties

IUPAC Name

prop-2-enyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClNO4/c1-3-5-15-28-20-12-8-18(9-13-20)22(26)25-21(23(27)29-14-4-2)16-17-6-10-19(24)11-7-17/h4,6-13,16H,2-3,5,14-15H2,1H3,(H,25,26)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWHTGJYLPLBLX-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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